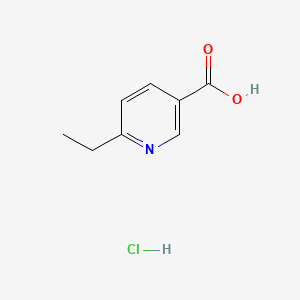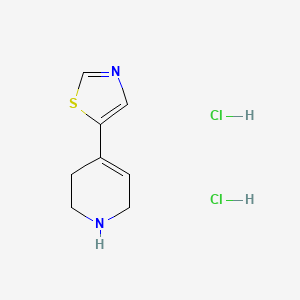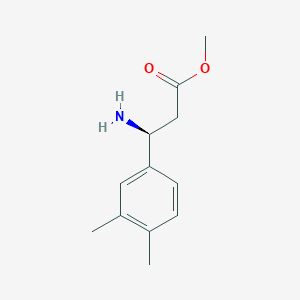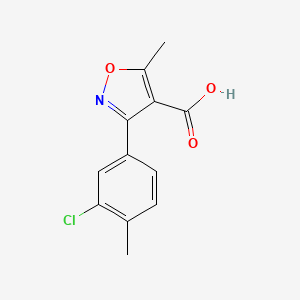
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
ClC6H3C(CH3)NO2
It belongs to the class of isoxazole carboxylic acids and contains both an isoxazole ring and a carboxylic acid functional group. The compound’s systematic name reflects its substituents: a chlorine atom at the 3-position, a methyl group at the 4-position of the phenyl ring, and a methyl group at the 5-position of the isoxazole ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with an appropriate isoxazole derivative. The boronic acid reacts with the isoxazole ring under Suzuki-Miyaura cross-coupling conditions, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and scalable processes. These methods often optimize reaction conditions, reagent availability, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (NO₂) can yield an amino group (NH₂).
Suzuki-Miyaura Coupling: Involves the use of a palladium catalyst, a base, and an aryl or heteroaryl boronic acid.
Nitro Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Chlorination: Chlorine gas or chlorinating agents can introduce chlorine atoms.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or positional isomers.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Assessed for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Target Identification: Used to identify molecular targets in biological systems.
Fine Chemicals: Employed in the production of specialty chemicals.
Agrochemicals: Investigated for use in pesticides or herbicides.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are no direct analogs to this compound, its unique combination of substituents contributes to its distinct properties. Similar compounds may include other isoxazole derivatives or carboxylic acids.
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
DGORKSCSXSHKNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



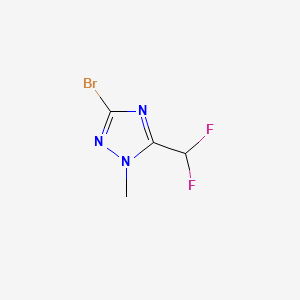
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)


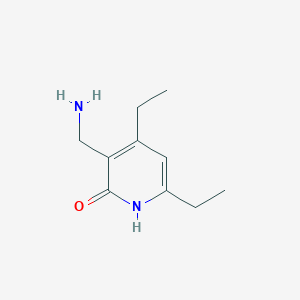



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

